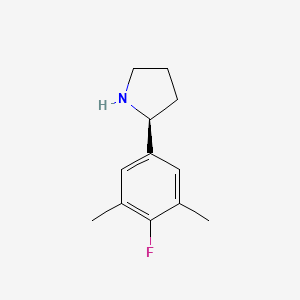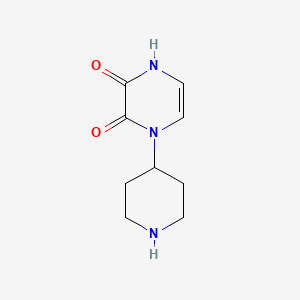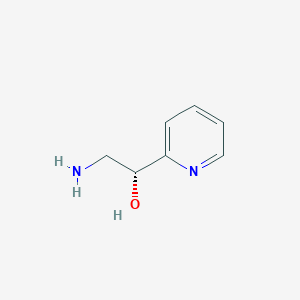
(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol: is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and a suitable chiral amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired chiral product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Pyridine Derivatives: Formed through substitution reactions.
Scientific Research Applications
(1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol: The enantiomer of (1R)-2-amino-1-(pyridin-2-yl)ethan-1-ol, with similar but distinct properties.
2-amino-1-(pyridin-3-yl)ethan-1-ol: A structural isomer with the amino group attached to a different position on the pyridine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1R)-2-amino-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2/t7-/m1/s1 |
InChI Key |
FLYWNSMGGSBXLK-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CN)O |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)
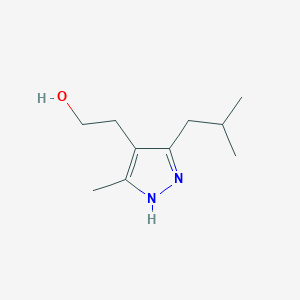
![3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13322497.png)
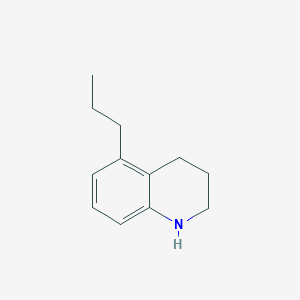
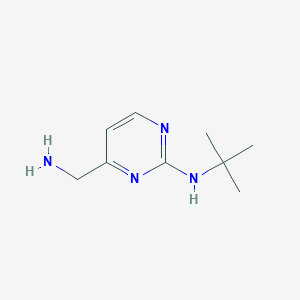

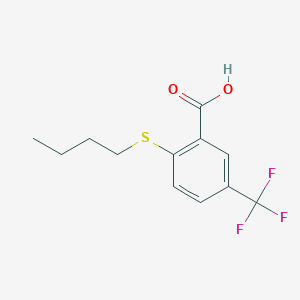
![{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane](/img/structure/B13322518.png)
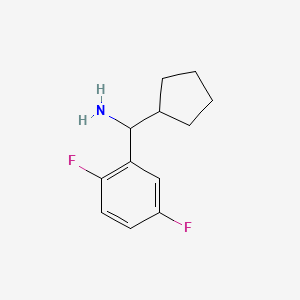
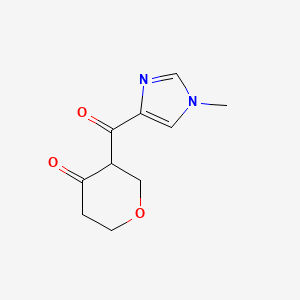
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
